molecular formula C18H26FN3O2 B2415208 1-(4-Fluorobenzyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea CAS No. 2034555-54-7

1-(4-Fluorobenzyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2415208
CAS No.: 2034555-54-7
M. Wt: 335.423
InChI Key: IPOUEVLUQMGDGW-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea is a synthetically produced urea derivative designed for pharmacological and neuroscience research applications. This compound features a distinct molecular architecture, incorporating a 4-fluorobenzyl group and a piperidine moiety tethered to a tetrahydrofuran ring. This specific structure is characteristic of compounds developed to modulate central nervous system (CNS) targets. Its core value lies in its potential as a research chemical for investigating neurological pathways and receptors. Compounds with similar structural features, such as the integration of a fluorobenzyl group and a heterocyclic amine system, have been extensively studied as selective receptor ligands, particularly for serotonin receptors like the 5-HT2A subtype . For instance, the structural analog Pimavanserin, which shares the 1-(4-fluorobenzyl)-3-(piperidin-4-yl)urea scaffold, is a well-documented inverse agonist and antagonist of the 5-HT2A receptor, demonstrating the research utility of this chemical class in exploring treatments for neurological and psychiatric conditions . The mechanism of action for this compound is anticipated to involve high-affinity binding to specific G-protein coupled receptors in the brain, potentially leading to functional modulation of downstream signaling pathways. Researchers can utilize this compound in vitro and in vivo to elucidate receptor function, study signaling cascades, and validate experimental disease models. The synthetic route for such molecules often involves the reaction of an isocyanate with an amine or reductive amination pathways, employing reagents like sodium borohydride and solvents such as methanol, toluene, or acetonitrile to achieve high purity . This product is provided as a reference standard and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O2/c19-16-3-1-14(2-4-16)11-20-18(23)21-12-15-5-8-22(9-6-15)17-7-10-24-13-17/h1-4,15,17H,5-13H2,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOUEVLUQMGDGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting tetrahydrofuran with a suitable piperidine derivative under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The next step involves the introduction of the fluorobenzyl group. This can be done by reacting the piperidine intermediate with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Urea Linkage: The final step is the formation of the urea linkage. This is typically achieved by reacting the fluorobenzyl-piperidine intermediate with an isocyanate derivative under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Sigma Receptor Ligand

Pharmacological Significance:
The compound has been identified as a potent ligand for sigma receptors, particularly sigma-1 receptors. Sigma receptors are implicated in several neurological processes and have been considered targets for treating conditions such as depression, anxiety, and neurodegenerative diseases.

Research Findings:
A study highlighted the synthesis of novel piperazine compounds, including derivatives similar to 1-(4-Fluorobenzyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea, demonstrating low nanomolar affinity for sigma-1 receptors and high selectivity towards various other receptors such as the vesicular acetylcholine transporter and serotonin receptors. The radiotracer version of this compound showed significant brain uptake in biodistribution studies, indicating its potential utility in neuroimaging and therapeutic contexts .

Antibacterial Activity

In Vitro Studies:
Recent investigations into the antibacterial properties of related compounds have shown promising results against both Gram-positive and Gram-negative bacteria. The 4-fluorobenzylpiperazine moiety has been linked to enhanced antibacterial activity, suggesting that modifications to this structure may yield effective antimicrobial agents.

Case Studies:
One study evaluated the activity of piperazine derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. Compounds with similar structural features demonstrated significant inhibition, indicating that derivatives of this compound could be developed into effective antibiotics .

Neurological Applications

Potential Treatment for Neurological Disorders:
The compound's interaction with sigma receptors positions it as a candidate for treating various neurological disorders. Research into related compounds has shown that they can modulate neurotransmitter systems involved in mood regulation and cognitive function.

Mechanism of Action:
Studies suggest that compounds like this compound may act as competitive inhibitors at sigma receptors, which could lead to neuroprotective effects. This mechanism is particularly relevant for conditions characterized by neuroinflammation or oxidative stress .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Sigma Receptor LigandPotent affinity for sigma-1 receptors; high selectivity ,
Antibacterial ActivitySignificant inhibition against MRSA and Gram-negative bacteria ,
Neurological DisordersPotential for neuroprotection via sigma receptor modulation ,

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea: Similar structure with a chlorine atom instead of fluorine.

    1-(4-Methylbenzyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea: Similar structure with a methyl group instead of fluorine.

    1-(4-Bromobenzyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea: Similar structure with a bromine atom instead of fluorine.

Uniqueness

1-(4-Fluorobenzyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea is unique due to the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs with different substituents.

Biological Activity

1-(4-Fluorobenzyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, synthesizing findings from diverse sources.

Chemical Structure and Properties

The compound features a urea moiety linked to a piperidine derivative and a tetrahydrofuran ring, which contribute to its pharmacological profile. The presence of the 4-fluorobenzyl group is notable for enhancing lipophilicity and potentially influencing receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzyme inhibition and receptor modulation. It has been suggested that the compound may act as a modulator of the P2X receptor family, which is implicated in pain pathways .

1. Enzyme Inhibition

Research indicates that derivatives similar to this compound exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, making it a candidate for diabetes treatment .

2. Antimicrobial Properties

Studies have shown that compounds with similar structural motifs possess antimicrobial activity against various pathogens. For instance, 4-fluorobenzyl derivatives have demonstrated efficacy against Agaricus bisporus tyrosinase, indicating potential applications in skin disorders .

3. Antitumor Effects

In vitro studies suggest that the compound may exhibit antitumor properties by inhibiting cell proliferation in cancer cell lines. This activity could be mediated through pathways involving ERK signaling, which is crucial for cell growth and differentiation .

Case Study 1: DPP-IV Inhibition

In a study focusing on DPP-IV inhibitors, compounds structurally related to this compound were evaluated for their ability to lower blood glucose levels in diabetic models. Results indicated significant reductions in glucose levels, supporting the hypothesis that these compounds could be developed into therapeutic agents for diabetes management.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial effects of similar piperidine derivatives against Staphylococcus aureus. The results showed a notable reduction in bacterial growth, suggesting that these compounds could serve as effective antimicrobial agents .

Data Summary

Biological Activity Target Effect Reference
DPP-IV InhibitionGlucose MetabolismLowered blood glucose
AntimicrobialAgaricus bisporusInhibited tyrosinase activity
AntitumorCancer Cell LinesReduced cell proliferation

Q & A

Basic: What are the standard synthetic routes for preparing 1-(4-Fluorobenzyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the piperidine-tetrahydrofuran intermediate via cyclization or alkylation (e.g., using tert-butyl chloride with potassium tert-butoxide) .
  • Step 2: Introduction of the 4-fluorobenzyl group through nucleophilic substitution with 4-fluorobenzyl halides .
  • Step 3: Urea coupling using carbodiimide reagents like EDCI or DCC, often with DMAP as a catalyst in solvents such as DCM or THF .
  • Optimization: Reaction conditions (e.g., room temperature, inert atmosphere) and purification via column chromatography (silica gel, petroleum ether/ethyl acetate gradients) are critical for yields >60% .

Advanced: How can reaction conditions be optimized to improve yield and purity during urea coupling?

Answer:
Key parameters include:

  • Solvent choice: Dichloromethane (DCM) or tetrahydrofuran (THF) minimizes side reactions due to their aprotic nature .
  • Catalysts: DMAP (4-dimethylaminopyridine) enhances coupling efficiency by activating carboxyl intermediates .
  • Temperature: Reactions performed at 0–25°C prevent thermal degradation of intermediates .
  • Purification: Gradient elution in flash chromatography (e.g., petroleum ether:ethyl acetate from 90:10 to 60:40) resolves urea derivatives from unreacted starting materials .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1H/13C NMR in DMSO-d6 confirms regiochemistry and purity (e.g., urea NH peaks at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 3 ppm) .
  • HPLC: Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced: How does structural modification of the tetrahydrofuran or piperidine moieties affect biological activity?

Answer:

  • Tetrahydrofuran substitution: Replacing the 3-position oxygen with sulfur (e.g., thiopyran analogs) alters lipophilicity and membrane permeability, impacting intracellular target engagement .
  • Piperidine methylation: Adding methyl groups to the piperidine nitrogen enhances receptor binding affinity by reducing steric hindrance (e.g., improved IC50 values in enzyme inhibition assays) .
  • Fluorobenzyl positional isomers: 4-Fluorine vs. 3-fluorine substitution modulates electronic effects, influencing hydrogen bonding with target proteins .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

  • Assay standardization: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
  • Metabolic stability tests: Use liver microsomes to identify degradation products that may skew activity measurements .
  • Structural validation: Reconfirm batch purity via X-ray crystallography to rule out polymorphic effects .

Basic: What in vitro biological screening approaches are recommended for this compound?

Answer:

  • Enzyme inhibition assays: Measure IC50 against targets like soluble epoxide hydrolase (sEH) using fluorogenic substrates .
  • Cellular uptake studies: Use fluorescent analogs or radiolabeled compounds to assess membrane permeability .
  • Cytotoxicity profiling: Screen against normal (e.g., HEK293) and cancer (e.g., MCF-7) cell lines with MTT assays .

Advanced: What computational strategies predict target interactions for this urea derivative?

Answer:

  • Docking simulations: Use AutoDock Vina to model urea hydrogen bonding with catalytic residues (e.g., Tyr465 in sEH) .
  • MD simulations: Assess piperidine-tetrahydrofuran conformational flexibility over 100-ns trajectories to identify stable binding poses .
  • QSAR models: Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with inhibitory potency using Hammett constants .

Advanced: How can researchers address poor aqueous solubility during formulation?

Answer:

  • Co-solvent systems: Use PEG-400 or cyclodextrins to enhance solubility without precipitation .
  • Salt formation: React with HCl or sodium acetate to improve dissolution rates .
  • Nanoformulation: Encapsulate in liposomes (e.g., DPPC:cholesterol 7:3) for sustained release .

Basic: What stability studies are required for long-term storage?

Answer:

  • Thermal stability: TGA/DSC analysis to determine decomposition temperatures (>150°C indicates room-temperature stability) .
  • Photodegradation: Expose to UV light (254 nm) and monitor degradation via HPLC .
  • Humidity tests: Store at 25°C/60% RH for 6 months; detect hydrolysis products (e.g., amines) via LC-MS .

Advanced: How does this compound compare to analogs in selectivity for kinase targets?

Answer:

  • Selectivity profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Structural analogs: Replace tetrahydrofuran with morpholine to reduce PI3Kα affinity while retaining sEH inhibition .
  • Meta-substituted phenyl groups: 3-Trifluoromethyl substitution enhances selectivity over 4-substituted analogs by 10-fold in binding assays .

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